![molecular formula C17H17FN2OS B5722625 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the Mannich reaction, which utilizes components like phenol derivatives and formaldehyde, and reactions that involve the protection and deprotection of functional groups. For example, the synthesis of 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin through Mannich reaction demonstrates a method that could be adapted for synthesizing compounds with similar structural motifs (Prabawati, 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. Compounds with similar structures have been characterized to confirm their molecular structure, showcasing the importance of techniques such as NMR, IR, and single-crystal XRD for detailed molecular insight. For instance, the crystal structure of related compounds has been determined to elucidate the arrangement of atoms and functional groups, providing a basis for understanding the molecular structure of complex organic compounds (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, reduction, and fluorination. These reactions are crucial for modifying the structural components to achieve desired physical and chemical properties. For example, the synthesis and antimicrobial activity of certain piperazine derivatives through nucleophilic substitution reactions highlight the chemical reactivity of such compounds (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points and solubility, are influenced by their molecular structure. The analysis of physical properties helps in understanding the compound's behavior under different conditions and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under different conditions, are essential for determining the compound's potential uses. The electrochemical properties and the ability to undergo specific chemical reactions, such as hydroformylation, are also crucial aspects of chemical properties analysis. Studies on compounds like 4-(piperazin-1-yl)phenols and their reactions with indole derivatives offer insights into the regioselectivity and yield of synthesized products, which is vital for chemical synthesis and application (Amani et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 .
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c18-15-3-1-2-4-16(15)19-9-11-20(12-10-19)17(22)13-5-7-14(21)8-6-13/h1-8,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBWULWAUQUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


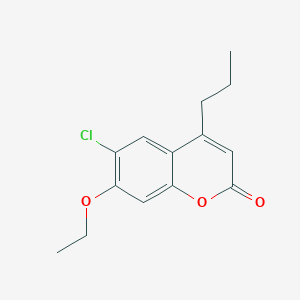
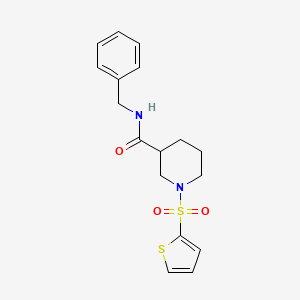
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
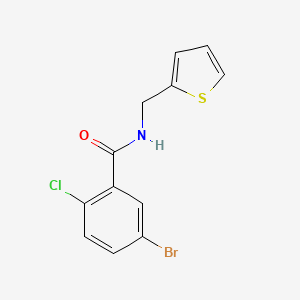
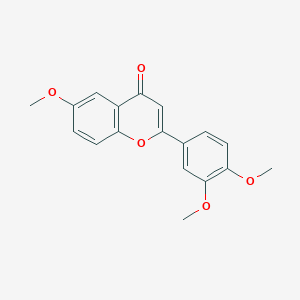
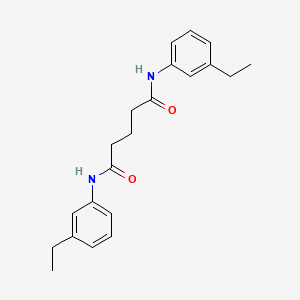
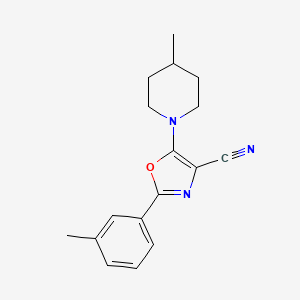
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)




![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)